Tert-butyl ((1R,2S)-2-fluorocyclopentyl)carbamate
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Overview
Description
Tert-butyl ((1R,2S)-2-fluorocyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a fluorocyclopentyl ring via a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1R,2S)-2-fluorocyclopentyl)carbamate typically involves the reaction of a fluorocyclopentylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Fluorocyclopentylamine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The fluorocyclopentylamine is added to a solution of tert-butyl chloroformate in the chosen solvent. The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the completion of the reaction, the mixture is quenched with water and extracted with an organic solvent. The product is then purified using techniques like column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1R,2S)-2-fluorocyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbamate group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorocyclopentyl ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl ((1R,2S)-2-fluorocyclopentyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-butyl ((1R,2S)-2-fluorocyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorocyclopentyl ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog with a similar carbamate group but lacking the fluorocyclopentyl ring.
Fluorocyclopentylamine: Shares the fluorocyclopentyl moiety but lacks the carbamate group.
Tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: Similar structure with a hydroxyl group instead of a fluorine atom.
Uniqueness
Tert-butyl ((1R,2S)-2-fluorocyclopentyl)carbamate is unique due to the presence of both the fluorocyclopentyl ring and the carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where both hydrophobic interactions and covalent modifications are desired.
Properties
Molecular Formula |
C10H18FNO2 |
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Molecular Weight |
203.25 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-fluorocyclopentyl]carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
InChI Key |
ZRKGOJBKUXGGOE-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1F |
Origin of Product |
United States |
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